molecular formula C17H16N6O2S B2932669 N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898446-97-4

N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2932669
CAS No.: 898446-97-4
M. Wt: 368.42
InChI Key: XPRBPXNPYXQPAF-UHFFFAOYSA-N
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Description

The compound N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a triazole-thioacetamide scaffold with a 3-acetylphenyl substituent and a pyridin-3-yl group. Its structure combines a polar acetyl group (electron-withdrawing) and a pyridine ring (basic heterocycle), which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-11(24)12-4-2-6-14(8-12)20-15(25)10-26-17-22-21-16(23(17)18)13-5-3-7-19-9-13/h2-9H,10,18H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRBPXNPYXQPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C17H16N6O2S
  • Molecular Weight: 368.42 g/mol
  • Functional Groups: The compound features a triazole ring, an acetyl group, and a sulfur-containing moiety, which are significant for its biological properties.

Biological Activities

The compound has shown promising activities in various biological assays:

  • Antimicrobial Activity:
    • Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties. Its structural components suggest potential interactions with microbial targets, leading to growth inhibition.
  • Antitumor Activity:
    • The presence of the triazole ring is associated with antitumor effects. It has been reported that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Mechanism of Action:
    • The compound is believed to interact with specific proteins involved in cell signaling pathways. For instance, it may target the p38 mitogen-activated protein kinase pathway, which is crucial in inflammatory responses and cancer progression .

Case Studies

  • In Vitro Studies:
    • A study evaluated the compound's effects on various cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent reduction in cell viability, suggesting effective antitumor activity.
  • In Vivo Studies:
    • Animal models treated with this compound showed significant tumor size reduction compared to control groups. These findings support its potential as an anticancer agent.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntifungalReduced fungal viability
AntitumorDecreased cell viability
In Vivo EfficacyTumor size reduction

Comparison with Similar Compounds

Key Structural-Activity Relationships (SARs)

  • Electron-Withdrawing Groups (EWGs):

    • The acetyl group in the target compound may enhance receptor binding via dipole interactions, similar to nitro groups in KA3 and AM31 .
    • Chlorine () and nitro (KA3) substituents improve antimicrobial and enzyme inhibitory activities by increasing electrophilicity .
  • Heteroaromatic Rings:

    • Pyridin-3-yl (target, VUAA-1) vs. pyridin-4-yl (OLC-12, ): Pyridine orientation affects receptor specificity. Pyridin-3-yl in VUAA-1 shows higher Orco activation than pyridin-4-yl analogs .
    • Replacement of pyridine with furan () reduces basicity but retains anti-exudative activity, suggesting flexibility in heterocycle choice for inflammation targets .
  • Substituent Bulk:

    • Isopropyl (OLC-12) vs. ethyl (VUAA-1): Bulkier groups reduce aqueous solubility but improve receptor selectivity in insect studies .

Pharmacological Potential

  • Anti-Inflammatory Activity:
    • Analogs with EWGs (e.g., acetyl, nitro) show anti-exudative effects comparable to diclofenac sodium (). The target compound’s acetyl group may similarly inhibit prostaglandin synthesis .
  • Antimicrobial Activity:
    • KA3 (MIC = 12.5 µg/mL) and related triazole-thioacetamides suggest the target compound could target bacterial membranes or enzymes like dihydrofolate reductase .

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